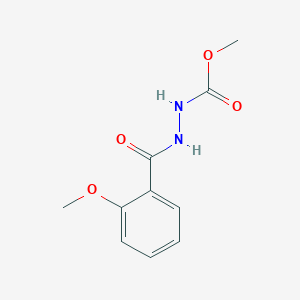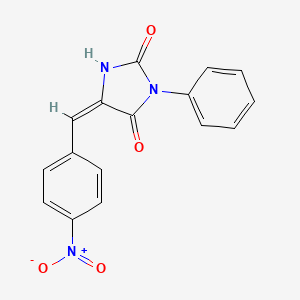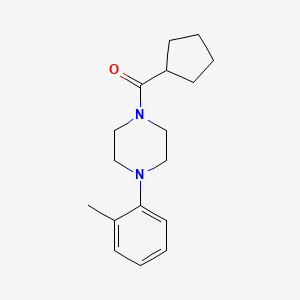
methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate, also known as MMHC, is a chemical compound that is widely used in scientific research. MMHC is a hydrazine derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
Methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicine, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been investigated for its anti-cancer and anti-inflammatory properties. Studies have shown that methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate can inhibit the growth of cancer cells in vitro and in vivo, and can also reduce inflammation in animal models. In agriculture, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been studied for its potential use as a herbicide and insecticide. methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been shown to have selective herbicidal activity against certain weed species, and can also act as an insecticide against various pests. In materials science, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been investigated for its potential use as a precursor for the synthesis of novel materials, such as metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. In herbicidal and insecticidal applications, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate is thought to act by inhibiting specific enzymes or metabolic pathways in target organisms.
Biochemical and Physiological Effects:
methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the application and target organism. In cancer cells, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In animal models, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been shown to reduce inflammation and oxidative stress, and to improve liver function. In herbicidal and insecticidal applications, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the growth and development of target organisms, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate has several advantages for use in lab experiments. It is a well-established compound that can be synthesized in high purity and yield. It has also been extensively studied for its potential applications in various fields of scientific research. However, there are also limitations to the use of methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and its effects on non-target organisms are not well characterized. Additionally, its solubility and stability may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate. In medicine, further research is needed to elucidate its mechanism of action and to optimize its anti-cancer and anti-inflammatory properties. In agriculture, further research is needed to determine its efficacy and safety as a herbicide and insecticide, and to develop more selective and environmentally friendly formulations. In materials science, further research is needed to explore its potential as a precursor for the synthesis of novel materials, and to develop new synthetic methods and applications. Overall, methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
Methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with hydrazine hydrate in the presence of a base, followed by the esterification of the resulting hydrazide with methyl chloroformate. The final product is obtained through purification and recrystallization. The synthesis of methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate is a well-established method, and the compound can be obtained in high purity and yield.
Propiedades
IUPAC Name |
methyl N-[(2-methoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-6-4-3-5-7(8)9(13)11-12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAOSNJOBGUYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-(2-methoxybenzoyl)hydrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)

![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4990715.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B4990722.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)